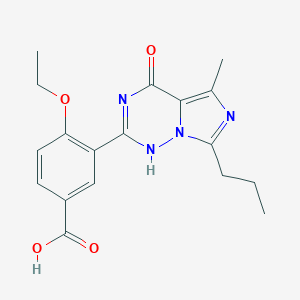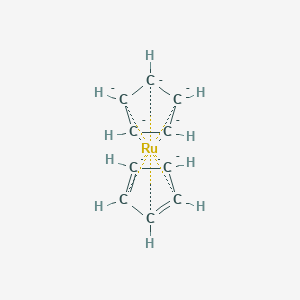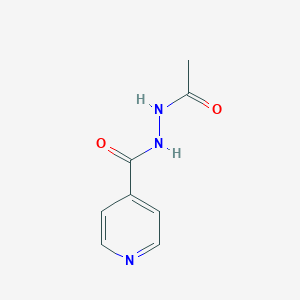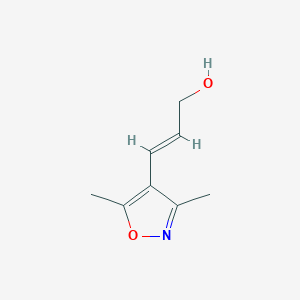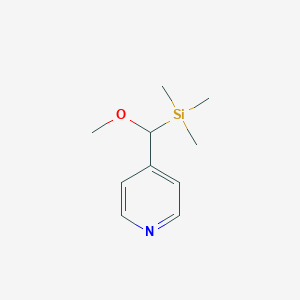
4-(Methoxy(trimethylsilyl)methyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxy(trimethylsilyl)methyl)pyridine, also known as TMS-pyridine, is a commonly used reagent in organic chemistry. It is a pyridine derivative that is often used as a catalyst in various chemical reactions due to its unique properties. This compound has gained significant attention in the scientific community due to its potential applications in the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of 4-(Methoxy(trimethylsilyl)methyl)pyridine involves the activation of the carbonyl group in the substrate. The oxygen atom in the carbonyl group is coordinated with the 4-(Methoxy(trimethylsilyl)methyl)pyridine, which enhances the electrophilicity of the carbonyl group. This results in an increased rate of reaction and improved yield of the desired product.
Biochemical And Physiological Effects
4-(Methoxy(trimethylsilyl)methyl)pyridine has no known biochemical or physiological effects on living organisms. It is primarily used in laboratory experiments and is not intended for human consumption.
Advantages And Limitations For Lab Experiments
4-(Methoxy(trimethylsilyl)methyl)pyridine is a highly effective catalyst that can be used in small amounts to achieve high yields of the desired product. It is also relatively inexpensive and readily available. However, 4-(Methoxy(trimethylsilyl)methyl)pyridine is highly reactive and can be hazardous if not handled properly. It also has a strong odor and can cause irritation to the eyes and respiratory system.
Future Directions
There are several future directions for research on 4-(Methoxy(trimethylsilyl)methyl)pyridine. One potential area of study is the development of new synthetic methods using 4-(Methoxy(trimethylsilyl)methyl)pyridine as a catalyst. Another area of research is the study of the mechanism of action of 4-(Methoxy(trimethylsilyl)methyl)pyridine and its interactions with other reagents. Additionally, 4-(Methoxy(trimethylsilyl)methyl)pyridine could be used in the development of new pharmaceuticals and other organic compounds.
Synthesis Methods
4-(Methoxy(trimethylsilyl)methyl)pyridine is synthesized by reacting pyridine with trimethylsilylmethyl chloride in the presence of a base such as sodium hydride. The reaction yields 4-(Methoxy(trimethylsilyl)methyl)pyridine as a colorless liquid that is highly reactive and can be stored under inert conditions.
Scientific Research Applications
4-(Methoxy(trimethylsilyl)methyl)pyridine has been extensively studied for its applications in organic synthesis. It is commonly used as a catalyst in various reactions such as acylation, alkylation, and esterification. 4-(Methoxy(trimethylsilyl)methyl)pyridine has also been used in the synthesis of various natural products, pharmaceuticals, and other organic compounds.
properties
CAS RN |
138761-47-4 |
|---|---|
Product Name |
4-(Methoxy(trimethylsilyl)methyl)pyridine |
Molecular Formula |
C10H17NOSi |
Molecular Weight |
195.33 g/mol |
IUPAC Name |
[methoxy(pyridin-4-yl)methyl]-trimethylsilane |
InChI |
InChI=1S/C10H17NOSi/c1-12-10(13(2,3)4)9-5-7-11-8-6-9/h5-8,10H,1-4H3 |
InChI Key |
LNBDVOICBSZXHJ-UHFFFAOYSA-N |
SMILES |
COC(C1=CC=NC=C1)[Si](C)(C)C |
Canonical SMILES |
COC(C1=CC=NC=C1)[Si](C)(C)C |
synonyms |
Pyridine, 4-[methoxy(trimethylsilyl)methyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



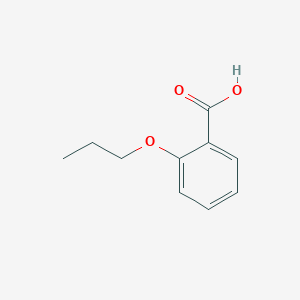
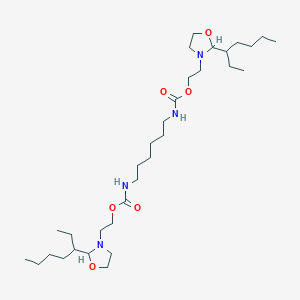
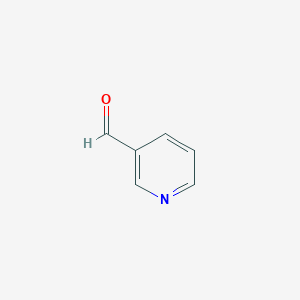
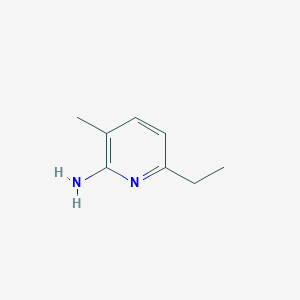
![2-[4-(Cyanomethyl)-2,5-dihexoxyphenyl]acetonitrile](/img/structure/B140520.png)
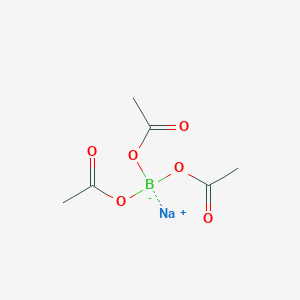
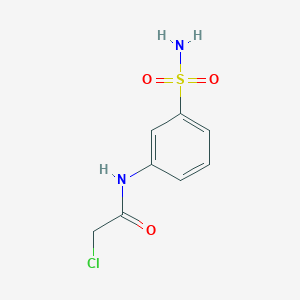
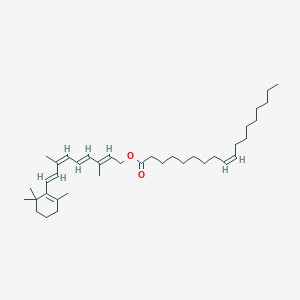

![2,3-Dihydro-1,4-dioxino[2,3-b]pyridine](/img/structure/B140537.png)
